![molecular formula C19H16O8 B2463609 5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid CAS No. 1190289-48-5](/img/structure/B2463609.png)
5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid
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Overview
Description
The compound “5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid” is a complex organic molecule. It has a molecular weight of 372.33 and a molecular formula of C19 H16 O8 . The structure of the compound includes a chromene ring and a furan ring, both of which are common motifs in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring and a furan ring, both of which are common motifs in organic chemistry . The chromene ring is substituted with a carboxymethyl group and a dimethyl group, while the furan ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.33 and a molecular formula of C19 H16 O8 . It has a logP value of 2.3108, a logD value of -1.6731, and a logSw value of -2.7665 . These values suggest that the compound is somewhat hydrophobic, which could influence its solubility and reactivity.properties
IUPAC Name |
5-[[3-(carboxymethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O8/c1-9-12-4-6-14(25-8-11-3-5-15(26-11)18(22)23)10(2)17(12)27-19(24)13(9)7-16(20)21/h3-6H,7-8H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINYHEPGNVYICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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